molecular formula C12H15BrFNO2 B1440946 2-Bromo-4-fluoro-n-boc-benzylamine CAS No. 1293323-82-6

2-Bromo-4-fluoro-n-boc-benzylamine

Cat. No. B1440946
M. Wt: 304.15 g/mol
InChI Key: IBAHCCLSLKSHEC-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-n-boc-benzylamine” is a chemical compound with the molecular formula C12H15BrFNO2 . It is a derivative of benzylamine, which is an aryl bromide . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoro-n-boc-benzylamine” consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 304.16 .

Scientific Research Applications

Synthetic Applications

2-Bromo-4-fluoro-n-boc-benzylamine is primarily utilized in synthetic chemistry for the formation of various complex molecules. It is used as a starting material or an intermediate in the synthesis of diverse compounds. For instance, it's involved in the preparation of novel diamine monomers like 4-(2,2′-bithiophenyl)-4′,4″-diaminotriphenylamine (2TTPA) and 4-(3,5-bis(trifluoromehyl)phenyl)-4′,4″-diaminotriphenylamine (6FTPA) for polyimide synthesis, highlighting its role in material science and engineering (Choi, Cho, & Yoon, 2010).

Photophysical Properties

It's also utilized in the study of photophysical properties of various compounds. For example, 2-arylethynyl benzo-1,3,2-diazaboroles were synthesized using a compound structurally similar to 2-Bromo-4-fluoro-n-boc-benzylamine. These compounds exhibit intense blue/violet fluorescence, making them potentially useful in the development of new materials with specific light-emission properties (Weber et al., 2009).

Applications in Medicinal Chemistry

In medicinal chemistry, it's used for the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid with high potential as a building block. This illustrates its importance in the development of new pharmaceutical compounds and the exploration of novel chemical spaces (Van Hende et al., 2009).

Role in Fluorination Techniques

It is also pivotal in fluorination techniques, as demonstrated by the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, emphasizing its relevance in introducing fluorine atoms into organic molecules, a crucial step in enhancing the bioactivity and stability of pharmaceuticals (Wang, Mei, & Yu, 2009).

properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHCCLSLKSHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-n-boc-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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